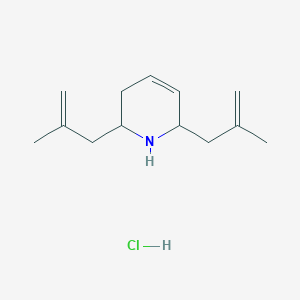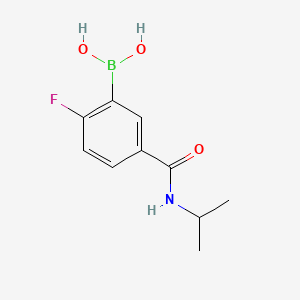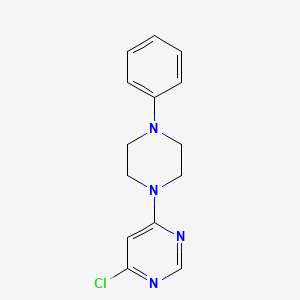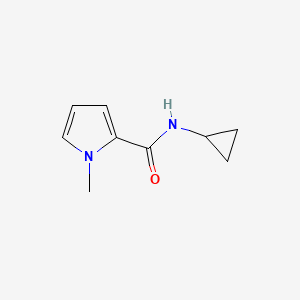
Acide m-carborane-1,7-dicarboxylique
Vue d'ensemble
Description
m-Carborane-1,7-dicarboxylic acid is a unique compound belonging to the class of carboranes, which are polyhedral boron-carbon clusters. These compounds are known for their exceptional thermal stability, chemical resistance, and unique three-dimensional structures. m-Carborane-1,7-dicarboxylic acid, specifically, is characterized by the presence of two carboxylic acid groups attached to the 1 and 7 positions of the carborane cage .
Applications De Recherche Scientifique
m-Carborane-1,7-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential use in drug design and delivery due to its unique structure and properties.
Medicine: Explored for applications in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials with high thermal stability and chemical resistance
Mécanisme D'action
Target of Action
Carboranes are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Carboranes are known for their ability to form stable complexes with various biological targets, potentially altering their function . The unique geometry and electronic properties of carboranes allow them to interact with targets in ways that traditional organic compounds cannot .
Biochemical Pathways
Carboranes have been shown to interact with a variety of biological systems, potentially affecting multiple pathways .
Result of Action
The unique properties of carboranes suggest that they could have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
m-Carborane-1,7-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, m-Carborane-1,7-dicarboxylic acid has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the enzymes’ activity, leading to improved cellular defense mechanisms against oxidative damage.
Cellular Effects
m-Carborane-1,7-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to modulate the activity of key signaling molecules, such as protein kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, m-Carborane-1,7-dicarboxylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses, metabolism, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of m-Carborane-1,7-dicarboxylic acid involves its ability to bind to specific biomolecules and modulate their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, m-Carborane-1,7-dicarboxylic acid has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Conversely, the compound can also activate enzymes by stabilizing their active conformations or facilitating the binding of essential cofactors . These interactions can lead to changes in gene expression and cellular function, ultimately affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-Carborane-1,7-dicarboxylic acid can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that m-Carborane-1,7-dicarboxylic acid can have sustained effects on cellular function, including enhanced resistance to oxidative stress and improved metabolic efficiency . These findings suggest that the compound’s effects are not only immediate but also have lasting impacts on cellular health.
Dosage Effects in Animal Models
The effects of m-Carborane-1,7-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound has been shown to enhance cellular defense mechanisms and improve metabolic function without causing significant toxicity . At higher doses, m-Carborane-1,7-dicarboxylic acid can exhibit toxic effects, including oxidative damage, inflammation, and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
m-Carborane-1,7-dicarboxylic acid is involved in several metabolic pathways, including those related to oxidative stress responses and energy metabolism. The compound interacts with enzymes such as superoxide dismutase, catalase, and various dehydrogenases, which play critical roles in detoxifying reactive oxygen species and maintaining cellular redox balance . Additionally, m-Carborane-1,7-dicarboxylic acid can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . These interactions can lead to changes in metabolite levels and overall metabolic efficiency.
Transport and Distribution
Within cells and tissues, m-Carborane-1,7-dicarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms involving membrane-bound transporters . Once inside the cell, m-Carborane-1,7-dicarboxylic acid can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions can affect the compound’s localization and accumulation, ultimately influencing its biological activity.
Subcellular Localization
The subcellular localization of m-Carborane-1,7-dicarboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Additionally, m-Carborane-1,7-dicarboxylic acid can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Carborane-1,7-dicarboxylic acid typically involves the reaction of m-carborane with suitable reagents to introduce the carboxylic acid groups. One common method involves the use of m-carborane-1,7-dicarbonyl dichloride, which is reacted with functionally substituted alcohols and phenols to obtain esters, which can then be hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production methods for m-Carborane-1,7-dicarboxylic acid are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
m-Carborane-1,7-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carborane cage can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the carborane structure.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as alcohols, amines, and phenols.
Major Products Formed
The major products formed from these reactions include various esters, amides, and other functional derivatives of m-Carborane-1,7-dicarboxylic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to m-Carborane-1,7-dicarboxylic acid include:
- o-Carborane-1,2-dicarboxylic acid
- p-Carborane-1,12-dicarboxylic acid
- m-Carborane-1,7-dicarbonyl dichloride
Uniqueness
m-Carborane-1,7-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups at the 1 and 7 positions of the carborane cage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
InChI |
InChI=1S/C4H2B10O4/c15-1(16)3-5-4(6-3,2(17)18)8-10-12-14-13-11-9-7-3/h(H,15,16)(H,17,18) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPHJXKTXXICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2B10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50571-15-8 | |
| Record name | m-Carborane-1,7-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of m-Carborane-1,7-dicarboxylic acid esters?
A1: Research suggests that m-Carborane-1,7-dicarboxylic acid serves as a valuable precursor for synthesizing various esters with potential applications in different fields. For instance, the paper titled "Synthesis of Novel Functionally Substituted Esters of m-Carborane-1,7-dicarboxylic Acid" [] explores the synthesis of new esters incorporating the m-Carborane-1,7-dicarboxylic acid framework. While specific applications aren't detailed in the provided abstracts, the incorporation of m-carborane cages into molecular structures is known to influence properties like lipophilicity, stability, and biological activity. This suggests potential applications in areas like medicinal chemistry, material science, and catalysis.
Q2: Are there any studies on the thermal stability of compounds derived from m-Carborane-1,7-dicarboxylic acid?
A2: Yes, the thermal properties of certain derivatives have been investigated. The study "The thermodynamic properties and thermolysis characteristics of 2,5-dimethyl-2,5-di-(m-carboranoylperoxy)-3-hexine and 1,1-dimethyl-2-propine-1-yl diperoxy ester of m-carborane-1,7-dicarboxylic acid" [] specifically examines the thermolysis characteristics of two specific diperoxy esters derived from m-Carborane-1,7-dicarboxylic acid. Understanding the thermal behavior of these compounds is crucial for evaluating their potential applications, particularly in areas where thermal stability is paramount.
Q3: Has m-Carborane-1,7-dicarboxylic acid been used to synthesize compounds with biological activity?
A3: While the provided abstracts don't delve into specific biological applications, the research "Functionalyzed Nitrogen-and Phosphorus-containing Salts of Cycloalkanecarboxylic and Carboranecarboxylic Acids" [] highlights the synthesis of salts from carboranecarboxylic acids, including potentially m-Carborane-1,7-dicarboxylic acid. The incorporation of nitrogen and phosphorus functionalities suggests potential biological relevance, as these elements are commonly found in bioactive molecules. This research hints at the possibility of developing novel compounds with potential applications in areas like pharmaceuticals or agrochemicals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)







